molecular formula C12H20N4 B2649531 2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine CAS No. 2034554-40-8

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine

Cat. No.: B2649531
CAS No.: 2034554-40-8
M. Wt: 220.32
InChI Key: OZTGSGQZDVPDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives have been widely studied due to their various biological and chemical properties.


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a piperazine ring attached to a pyrimidine ring. The exact structure would depend on the positions of the isopropyl and methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, a similar compound, “2-(4-Isopropylpiperazin-1-yl)ethanamine”, has a molecular weight of 171.29 and is a liquid at room temperature .

Scientific Research Applications

Histamine H4 Receptor Ligands

Compounds structurally related to 2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine have been synthesized and evaluated for their potential as histamine H4 receptor (H4R) ligands. These compounds, including derivatives of 2-aminopyrimidines, have shown promise in vitro for anti-inflammatory and antinociceptive activities, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Adenosine Deaminase Inhibitors

Aminopyrazolopyrimidines, which share a core structural motif with the compound of interest, have been identified as potent inhibitors of adenosine deaminase (ADA), with some derivatives exhibiting nanomolar to subnanomolar inhibitory potency. This highlights their potential in therapeutic applications requiring ADA inhibition (Da Settimo et al., 2005).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, featuring a pyrazolo[3,4-d]pyrimidine scaffold, were found to possess cytotoxic effects against certain cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Antitubercular Activity

Compounds with a 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene structure have demonstrated moderate anti-tubercular activity against Mycobacterium tuberculosis. Their structure-activity relationship (SAR) and molecular docking studies suggest a mechanism involving inhibition of UDP-galactopyranose mutase, critical for mycobacterial cell wall biosynthesis (Erkin et al., 2021).

Mechanism of Action

The mechanism of action of “2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine” would likely depend on its exact molecular structure and the context in which it is used. Piperazine derivatives are known to have a wide range of biological activities.

Safety and Hazards

The safety and hazards associated with “2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine” would likely depend on its exact molecular structure and how it is used. For example, “2-(4-Isopropylpiperazin-1-yl)ethanamine” is associated with certain hazards, including skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methyl-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-6-8-16(9-7-15)12-13-5-4-11(3)14-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGSGQZDVPDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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